molecular formula C22H25N3O3 B2915187 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618878-42-5

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2915187
CAS RN: 618878-42-5
M. Wt: 379.46
InChI Key: HDCIACRHTATPHR-UHFFFAOYSA-N
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Diversity

The compound , due to its complex structure, serves as a fascinating subject for exploring synthetic routes and generating structurally diverse libraries. For instance, the use of ketonic Mannich bases derived from acetylthiophene, similar in complexity to the specified compound, has demonstrated versatility in reactions leading to the creation of dithiocarbamates, thioethers, and various alkylated derivatives through alkylation and ring closure reactions. This approach not only showcases the potential for generating a wide range of compounds from a single starting material but also highlights the importance of such chemical entities in the development of novel therapeutic agents and materials (Roman, 2013).

Supramolecular Chemistry

The compound's structural features make it an ideal candidate for forming supramolecular assemblies through non-covalent interactions such as hydrogen bonding. Research involving 4-dimethylaminopyridine and various carboxylic acids has yielded anhydrous and hydrous multicomponent adducts, demonstrating the utility of dimethylaminopyridine derivatives in constructing complex supramolecular structures. These findings suggest that the specified compound could similarly participate in forming elaborate supramolecular architectures, contributing to our understanding of molecular recognition and self-assembly processes (Fang et al., 2020).

Antimicrobial and Antioxidant Properties

The exploration of novel antimicrobial and antioxidant agents remains a critical area of research, with complex organic compounds offering promising avenues. For example, the synthesis of novel isoxazoline incorporated pyrrole derivatives has showcased significant in vitro antibacterial activity, suggesting that compounds with similar complexity, like the one , could also exhibit potent antimicrobial properties. Additionally, the investigation of quinazolin derivatives has revealed outstanding antioxidant capabilities, indicating the potential for similar compounds to serve as effective antioxidants (Kumar et al., 2017; Al-azawi, 2016).

properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-15-8-10-16(11-9-15)20(26)18-19(17-7-4-5-12-23-17)25(22(28)21(18)27)14-6-13-24(2)3/h4-5,7-12,19,26H,6,13-14H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGYAWJXTLUPJL-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=N3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

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